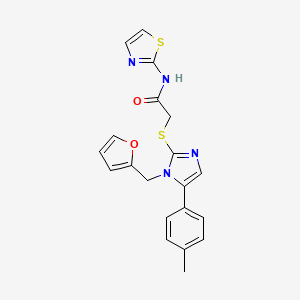

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c1-14-4-6-15(7-5-14)17-11-22-20(24(17)12-16-3-2-9-26-16)28-13-18(25)23-19-21-8-10-27-19/h2-11H,12-13H2,1H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDIXQOHMIRLPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound characterized by the presence of multiple heterocyclic rings, including imidazole, furan, and thiazole. Its unique structure suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activities of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is , with a molecular weight of approximately 403.5 g/mol. The compound's structure includes:

| Feature | Description |

|---|---|

| Imidazole Ring | Contributes to biological activity and reactivity |

| Furan Ring | Enhances interaction with biological targets |

| Thiazole Group | Potential for diverse pharmacological applications |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The imidazole and furan rings can modulate enzyme activity and receptor interactions, while the thioether linkage may enhance binding affinity. This complex interaction profile suggests potential applications in treating various diseases.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Antiparasitic Activity : Similar compounds have shown efficacy against parasites like Plasmodium falciparum, suggesting potential use in antimalarial therapies .

Biological Activity Studies

A number of studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide.

Anticancer Activity

Recent research has highlighted the anticancer potential of imidazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), DU-145 (prostate cancer), and HCT116 (colon cancer). IC50 values for these compounds ranged from 0.51 to 1.09 µM, indicating potent activity .

Antimicrobial Properties

Studies on thiazole derivatives indicate that modifications can lead to enhanced antimicrobial activity. Compounds with thiazole moieties have been shown to exhibit significant effects against bacterial strains and fungi, suggesting that 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide may also possess similar properties .

Case Studies

Several case studies provide evidence for the biological efficacy of similar compounds:

- Antimalarial Activity :

- Leishmanicidal Effects :

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent. Its structural components suggest possible applications in:

- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains. The presence of the thiadiazole ring is particularly noteworthy for its broad spectrum of activity against pathogens .

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells, particularly in breast cancer models. The mechanism involves interaction with specific molecular targets, potentially leading to apoptosis in malignant cells .

Organic Synthesis

Due to its unique functional groups, this compound can serve as a building block for synthesizing more complex molecules. It can be used in:

- Synthesis of Derivatives : The compound's reactivity allows for modifications that can lead to new derivatives with enhanced biological properties or novel functionalities .

Materials Science

The structural properties of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide make it a candidate for developing new materials with specific electronic or optical properties. Its potential applications include:

- Conductive Polymers : Investigations into the use of this compound in polymer matrices may yield materials with improved conductivity or stability under various conditions.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key synthetic challenges and optimized conditions for synthesizing 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide?

- Methodological Answer : Synthesis involves multi-step reactions, including imidazole ring formation, thioether linkage introduction, and acetamide coupling. Critical parameters include:

- Temperature : 60–80°C for imidazole alkylation (to avoid side reactions) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .

- Catalysts : Use of K₂CO₃ or triethylamine to deprotonate intermediates and accelerate thiol-thiazole coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for ≥95% purity .

Q. How is the compound structurally characterized, and what analytical techniques are recommended?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of furan and thiazole substituents. Aromatic protons in the p-tolyl group appear as a singlet (δ 7.2–7.4 ppm), while the thioether linkage (C-S) is identified at δ 3.8–4.2 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect trace intermediates .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 438.08 for [M+H]⁺) and fragmentation patterns .

Q. What are the primary biological targets hypothesized for this compound?

- Methodological Answer : The imidazole-thiazole scaffold suggests interactions with:

- Enzymes : Potential inhibition of cytochrome P450 isoforms (e.g., CYP3A4) via π-π stacking with heme groups .

- Receptors : Thiazole’s nitrogen atoms may bind ATP-binding pockets in kinases (e.g., EGFR), validated via molecular docking simulations .

- Microbial Targets : The thioether group could disrupt bacterial cell wall synthesis, tested via MIC assays against S. aureus .

Advanced Research Questions

Q. How do structural variations (e.g., substituent positioning) influence bioactivity, and how can contradictory data be resolved?

- Methodological Answer :

- Case Study : In analogs, replacing the furan with a methoxyethyl group reduced antimicrobial activity (IC₅₀ from 1.6 µg/mL to >10 µg/mL), likely due to decreased lipophilicity .

- Data Contradiction : Discrepancies in IC₅₀ values (e.g., 1.61 ± 1.92 µg/mL vs. >1000 µg/mL for ethyl vs. methyl acetamide derivatives) can be resolved by:

- QSAR Modeling : Correlate logP and Hammett constants with activity trends.

- Crystallography : Resolve binding modes to confirm steric hindrance effects .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties?

- Methodological Answer :

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -NO₂) on the p-tolyl ring to reduce CYP-mediated oxidation .

- Solubility : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) improves aqueous solubility .

- Bioavailability : Nanoencapsulation (liposomes or PLGA nanoparticles) enhances intestinal absorption in rodent models .

Q. How can researchers address synthetic yield inconsistencies in scale-up processes?

- Methodological Answer :

- Continuous Flow Reactors : Minimize batch-to-batch variability by maintaining precise temperature (±1°C) and residence time .

- DoE (Design of Experiments) : Optimize molar ratios (e.g., 1:1.2 for thiol:thiazole) and agitation rates (500–700 rpm) via response surface methodology .

- In-line Analytics : Use FTIR probes to monitor reaction completion and avoid over-alkylation .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀, Hill slope) using software like GraphPad Prism .

- ANOVA with Tukey’s Test : Compare means across multiple derivatives (e.g., p-tolyl vs. 3-nitrophenyl analogs) .

Q. How should researchers validate target engagement in mechanistic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.